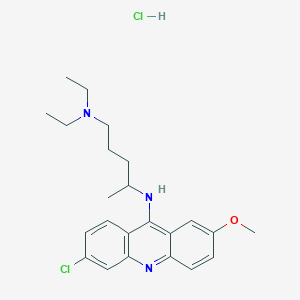

Quinacrine hydrochloride

Descripción general

Descripción

El Cloroquina Hidrocloruro es un derivado de la acridina que se usó históricamente como agente antimalárico. También se ha empleado como antihelmíntico y en el tratamiento de la giardiasis y las efusiones malignas . En los últimos años, su uso se ha ampliado a diversas aplicaciones de investigación científica, incluyendo experimentos de biología celular como inhibidor de la fosfolipasa A2 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Cloroquina Hidrocloruro se sintetiza a través de un proceso de varios pasos que involucra la reacción de derivados de la acridina con varios reactivos. La síntesis generalmente implica los siguientes pasos:

Formación del Núcleo de Acridina: El núcleo de acridina se sintetiza mediante la ciclación de precursores apropiados.

Reacciones de Sustitución: El núcleo de acridina experimenta reacciones de sustitución para introducir grupos funcionales como cloro y metoxi.

Adición de Amina: El paso final implica la adición de dietilaminopentilamina al núcleo de acridina sustituido para formar Cloroquina.

Métodos de Producción Industrial: La producción industrial de Cloroquina Hidrocloruro implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos para eliminar las impurezas y lograr el grado farmacéutico deseado .

Análisis De Reacciones Químicas

Acid-Base Reactions

As an acidic salt of a tertiary amine, quinacrine hydrochloride undergoes neutralization reactions with bases. Its reactivity stems from the protonated amine group, which acts as a weak acid .

Thermal Decomposition

When heated above 249°C, this compound decomposes, releasing toxic fumes :

| Parameter | Data |

|---|---|

| Decomposition temperature | 249–251°C (with decomposition) |

| Major hazards | Emission of HCl, NOₓ, and acrid smoke |

| Byproducts | Chlorinated hydrocarbons, carbon monoxide |

Safety Note: Thermal decomposition poses significant inhalation and environmental risks due to the release of corrosive and toxic gases .

Incompatibility with Oxidizing Agents

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), leading to exothermic decomposition :

Step 1: Formation of 2-(4-Methoxyanilino)-4-Chlorobenzoic Acid

Reactants:

-

2,4-Dichlorobenzoic acid

-

p-Anizidine

Conditions:

-

Copper dust catalyst

-

Potassium carbonate (base)

-

Reflux in polar aprotic solvent

Product: Intermediate (37.1.4.1)

Step 2: Cyclization to 6,9-Dichloro-2-Methoxyacridine

Reactants:

-

Intermediate (37.1.4.1)

Conditions:

-

Phosphorus oxychloride (POCl₃)

-

110–120°C, anhydrous environment

Product: 6,9-Dichloro-2-methoxyacridine (37.1.4.2)

Step 3: Amine Alkylation

Reactants:

-

6,9-Dichloro-2-methoxyacridine (37.1.4.2)

-

4-Diethylamino-1-methylbutylamine (37.1.1.2)

Conditions:

-

Nucleophilic aromatic substitution

-

Elevated temperature (80–100°C)

Product: Quinacrine free base

Final Step: Protonation with HCl yields the hydrochloride salt .

Reactivity with Absorbents

Mineral- and clay-based absorbents (e.g., bentonite) react with this compound, potentially altering its chemical structure .

| Absorbent Type | Interaction | Risk |

|---|---|---|

| Silica-based materials | Adsorption via hydrogen bonding | Reduced bioavailability |

| Activated carbon | Irreversible binding | Loss of pharmacological activity |

Stability Under Environmental Conditions

| Factor | Effect on Stability | Data Source |

|---|---|---|

| Light exposure | Photodegradation (acridine ring cleavage) | |

| Humidity | Hydrolysis at >70% RH | |

| Aqueous solutions | Gradual oxidation to N-oxide derivatives |

Note: Prolonged storage above 30°C accelerates decomposition .

Aplicaciones Científicas De Investigación

El Cloroquina Hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como colorante fluorescente.

Biología: Employed in cell biology experiments to inhibit phospholipase A2 and visualize cellular structures.

Mecanismo De Acción

El mecanismo de acción exacto del Cloroquina Hidrocloruro no se comprende completamente. Se sabe que:

Unirse al ADN: La cloroquina se intercala entre los pares de bases del ADN, inhibiendo los procesos de transcripción y traducción.

Inhibir Enzimas: Inhibe la fosfolipasa A2 y la oxidación del succinato, interfiriendo con el transporte de electrones.

Afecta las Vías Celulares: La cloroquina impacta las vías de señalización NF-κB y p53, contribuyendo a sus actividades antiparasitarias y anticancerígenas.

Comparación Con Compuestos Similares

El Cloroquina Hidrocloruro es parte de la familia de la acridina, que incluye varios compuestos similares:

Naranja de Acridina: Utilizado como tinción citológica para el ADN.

Acriflavina: Employed as an antiseptic and in fluorescence microscopy.

Aminacrina: Utilizado como antiséptico.

Amsacrina: Un agente anticancerígeno.

Etacridina: Utilizado como antiséptico.

Nitracrina: Investigado por sus propiedades anticancerígenas.

Proflavina: Utilizado como antiséptico y en microscopía de fluorescencia.

Tacrina: Utilizado en el tratamiento de la enfermedad de Alzheimer.

El Cloroquina Hidrocloruro es único debido a su amplia gama de aplicaciones, particularmente su uso histórico como antimalárico y su enfoque actual de investigación en propiedades anticancerígenas .

Actividad Biológica

Quinacrine hydrochloride, originally developed as an antimalarial agent, has garnered attention for its diverse biological activities, including antiviral, anticancer, and immunomodulatory effects. This article explores the mechanisms of action, therapeutic applications, and relevant case studies that highlight the compound's multifaceted biological activity.

Quinacrine exerts its biological effects through several mechanisms:

- DNA Intercalation : Quinacrine binds to DNA by intercalating between base pairs, which inhibits transcription and translation processes. This property is crucial for its antiparasitic activity against organisms such as Giardia and Leishmania .

- Lysosomal Membrane Permeabilization : Recent studies indicate that quinacrine can induce lysosomal membrane permeabilization, contributing to apoptosis in cancer cells. This effect is particularly noted in ovarian cancer cell lines where quinacrine enhances the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) .

- Immunomodulation : Quinacrine has been shown to modulate immune responses by inhibiting phospholipase A2 and affecting the Th1/Th2 balance, making it useful in treating autoimmune diseases like systemic lupus erythematosus (SLE) .

- Antiviral Activity : The compound demonstrates antiviral properties by raising the pH in acidic organelles, which diminishes viral enzymatic activity and inhibits viral replication. It has shown promise against viruses such as SARS-CoV-2 and Ebola .

Therapeutic Applications

Quinacrine has been utilized in various therapeutic contexts:

- Antimalarial Use : Historically, quinacrine was used extensively during World War II for malaria prophylaxis and treatment . Although newer agents have replaced it in clinical use, its historical significance remains notable.

- Treatment of Autoimmune Diseases : Quinacrine is effective in managing symptoms of lupus erythematosus. Clinical studies have reported significant improvements in skin lesions among patients treated with quinacrine .

- Cancer Therapy : Research indicates that quinacrine may enhance the effectiveness of existing cancer therapies. For instance, when combined with TRAIL, it significantly induces apoptosis in resistant ovarian cancer cells .

- Antiparasitic Agent : Quinacrine remains a viable option for treating giardiasis and other protozoal infections due to its strong activity against these pathogens .

Lupus Erythematosus Treatment

In a notable study by Francis Page in 1951, 18 patients with lupus erythematosus were treated with this compound at doses ranging from 100 to 300 mg per day. Fourteen patients exhibited good to excellent improvement in their skin lesions . Subsequent studies reinforced these findings, demonstrating that quinacrine could serve as a steroid-sparing agent for lupus patients.

Ovarian Cancer

A study focusing on ovarian cancer revealed that quinacrine significantly increased DR5 mRNA levels in cell lines, enhancing sensitivity to TRAIL-induced apoptosis. Mice bearing ovarian cancer xenografts treated with both quinacrine and TRAIL showed remarkable tumor reduction compared to controls .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Antimalarial | DNA intercalation | Malaria treatment |

| Antiparasitic | Inhibition of protozoal growth | Giardiasis treatment |

| Immunomodulatory | Inhibition of phospholipase A2 | Systemic lupus erythematosus |

| Antiviral | pH alteration in organelles | Potential treatment for COVID-19 |

| Anticancer | Induction of apoptosis via lysosomal permeabilization | Ovarian cancer therapy |

Propiedades

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZANTJXIMWQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-89-6 (Parent) | |

| Record name | RP 866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40926553 | |

| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-42-7, 69-05-6, 6151-30-0 | |

| Record name | 1,4-Pentanediamine, N4-(6-chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinacrine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RP 866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinacrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinacrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepacrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.